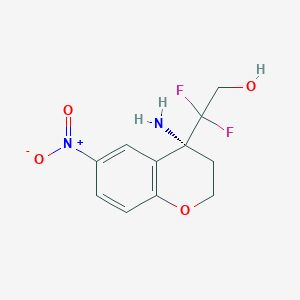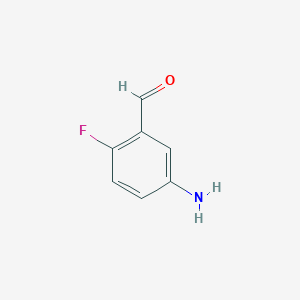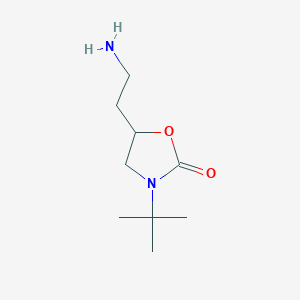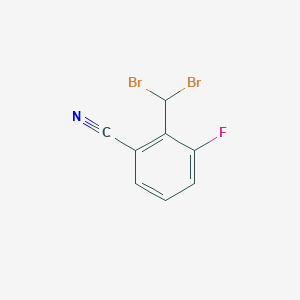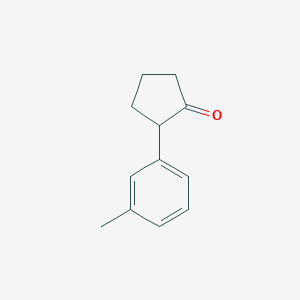
2-(3-Methylphenyl)cyclopentan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Methylphenyl)cyclopentan-1-one is an organic compound with the molecular formula C12H14O It is a cyclopentanone derivative where a 3-methylphenyl group is attached to the second carbon of the cyclopentanone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylphenyl)cyclopentan-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 3-methylbenzene (m-xylene) with cyclopentanone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalysts such as zeolites or supported metal catalysts can be employed to facilitate the reaction, and advanced separation techniques like distillation or crystallization are used to purify the final product.
化学反应分析
Types of Reactions
2-(3-Methylphenyl)cyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst like iron (Fe).
Major Products
Oxidation: Formation of 2-(3-methylphenyl)cyclopentanone carboxylic acid.
Reduction: Formation of 2-(3-methylphenyl)cyclopentanol.
Substitution: Formation of halogenated derivatives such as 2-(3-bromomethylphenyl)cyclopentan-1-one.
科学研究应用
2-(3-Methylphenyl)cyclopentan-1-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of fine chemicals, fragrances, and as a precursor in the synthesis of polymers and resins.
作用机制
The mechanism of action of 2-(3-Methylphenyl)cyclopentan-1-one involves its interaction with specific molecular targets and pathways. The ketone group can participate in nucleophilic addition reactions, while the phenyl ring can undergo electrophilic substitution. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
2-Cyclopenten-1-one: A structurally related compound with a cyclopentenone ring instead of a cyclopentanone ring.
3-Methylcyclopentanone: Similar structure but lacks the phenyl group.
2-(4-Methylphenyl)cyclopentan-1-one: Similar structure with the methyl group on the para position of the phenyl ring.
Uniqueness
2-(3-Methylphenyl)cyclopentan-1-one is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its reactivity and interaction with other molecules. This structural feature can lead to distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C12H14O |
|---|---|
分子量 |
174.24 g/mol |
IUPAC 名称 |
2-(3-methylphenyl)cyclopentan-1-one |
InChI |
InChI=1S/C12H14O/c1-9-4-2-5-10(8-9)11-6-3-7-12(11)13/h2,4-5,8,11H,3,6-7H2,1H3 |
InChI 键 |
IKRZOMCGYVFIEC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)C2CCCC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


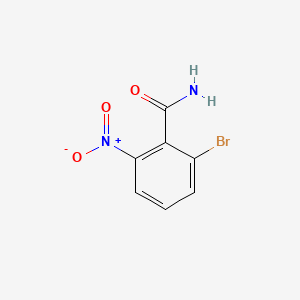
![2,3-Dimethyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbonitrile](/img/structure/B13088610.png)
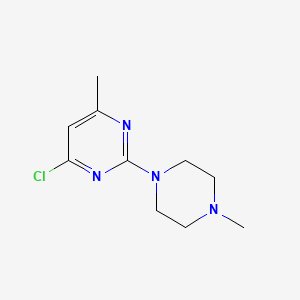

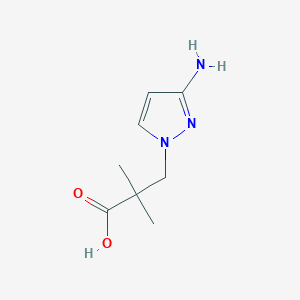
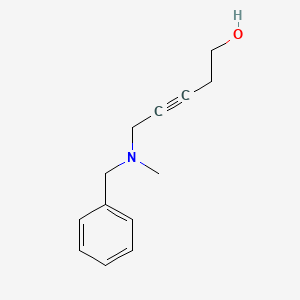
![2-{2-Ethylimidazo[2,1-b][1,3,4]thiadiazol-5-yl}ethan-1-amine](/img/structure/B13088631.png)

![4-[3-(3,4-Dimethylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13088643.png)
![2'-(tert-Butoxycarbonyl)-4,5-dihydro-2H-spiro[furan-3,1'-isoindoline]-5-carboxylic acid](/img/structure/B13088651.png)
